(3-Fluorooxetan-3-yl)methanamine hydrochloride
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Overview
Description
(3-Fluorooxetan-3-yl)methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a fluorinated oxetane ring attached to a methanamine group, with the hydrochloride salt enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxetan-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors such as epoxides or halohydrins.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using ammonia or primary amines.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to improve efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the methanamine group to other amine derivatives.
Substitution: The fluorine atom or the methanamine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, alcohols, or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of functionalized oxetanes.
Scientific Research Applications
(3-Fluorooxetan-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Fluorooxetan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, which can vary depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the oxetane ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- (3-Chlorooxetan-3-yl)methanamine hydrochloride
- (3-Bromooxetan-3-yl)methanamine hydrochloride
- (3-Hydroxyoxetan-3-yl)methanamine hydrochloride
Comparison:
- Fluorine vs. Other Halogens: The presence of fluorine in (3-Fluorooxetan-3-yl)methanamine hydrochloride can enhance its lipophilicity and metabolic stability compared to its chloro or bromo counterparts.
- Hydroxyl Group: The hydroxyl derivative may exhibit different reactivity and solubility profiles, potentially influencing its biological activity and applications.
Properties
CAS No. |
2913268-36-5 |
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Molecular Formula |
C4H9ClFNO |
Molecular Weight |
141.57 g/mol |
IUPAC Name |
(3-fluorooxetan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H8FNO.ClH/c5-4(1-6)2-7-3-4;/h1-3,6H2;1H |
InChI Key |
HCTQZCXZLBOQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN)F.Cl |
Origin of Product |
United States |
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